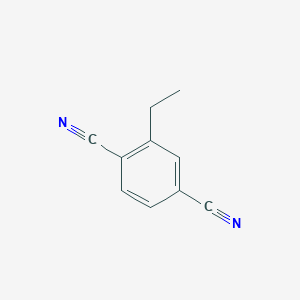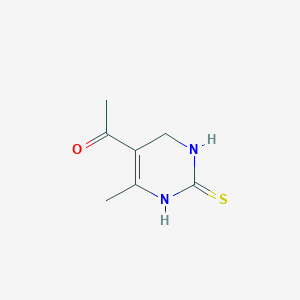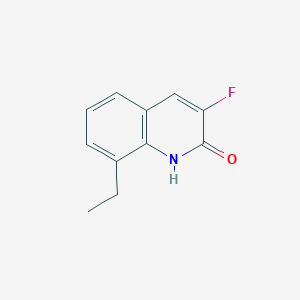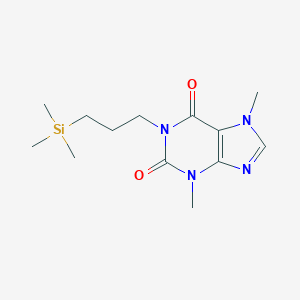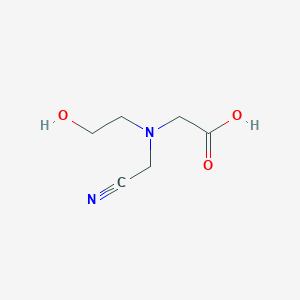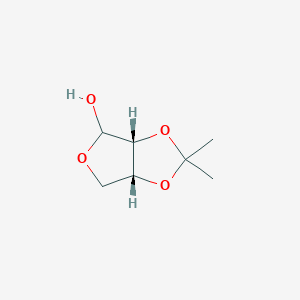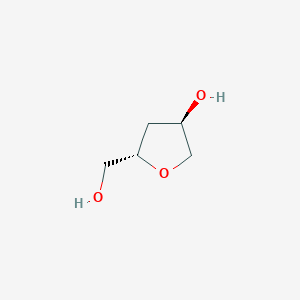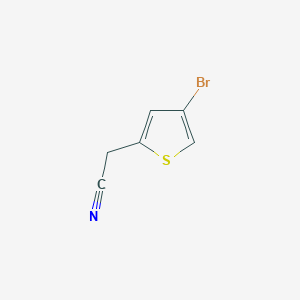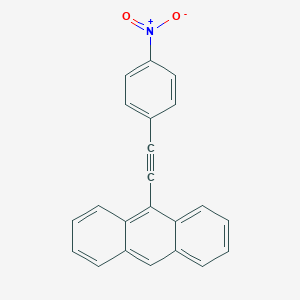
9-(4-Nitrophenylethynyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Nitrophenylethynyl)anthracene, also known as NPEA, is a fluorescent dye that has been widely used in scientific research for its unique properties. NPEA is a derivative of anthracene and is commonly used as a fluorescent probe due to its high quantum yield and photostability.
Mécanisme D'action
The mechanism of action of 9-(4-Nitrophenylethynyl)anthracene involves the absorption of light energy, which causes the molecule to transition to an excited state. The excited state is unstable and quickly returns to the ground state, releasing the absorbed energy as fluorescence. The fluorescence emission of this compound can be influenced by the environment, such as pH, polarity, and temperature.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not mutagenic or carcinogenic. It is rapidly cleared from the body and does not accumulate in tissues. This compound has been used in live-cell imaging studies to visualize subcellular structures and protein localization.
Avantages Et Limitations Des Expériences En Laboratoire
9-(4-Nitrophenylethynyl)anthracene has several advantages for lab experiments, including its high quantum yield, photostability, and sensitivity to environmental changes. However, this compound has limitations, such as its limited solubility in aqueous solutions and its sensitivity to pH changes.
Orientations Futures
There are several future directions for the use of 9-(4-Nitrophenylethynyl)anthracene in scientific research. One direction is the development of new fluorescent probes based on the structure of this compound. Another direction is the use of this compound in the development of biosensors for medical and environmental applications. Additionally, this compound can be used in the study of protein folding and aggregation, which is relevant to neurodegenerative diseases. Finally, the use of this compound in combination with other fluorescent probes can provide new insights into complex biological systems.
Conclusion:
In conclusion, this compound is a unique fluorescent dye that has been widely used in scientific research for its high quantum yield, photostability, and sensitivity to environmental changes. Its mechanism of action involves the absorption of light energy, which causes the molecule to transition to an excited state and release the absorbed energy as fluorescence. This compound has low toxicity and has been used in live-cell imaging studies to visualize subcellular structures and protein localization. Its future directions include the development of new fluorescent probes, biosensors, and the study of protein folding and aggregation.
Méthodes De Synthèse
The synthesis of 9-(4-Nitrophenylethynyl)anthracene involves the reaction of 9-bromoanthracene with 4-nitrophenylacetylene in the presence of a palladium catalyst. The reaction yields this compound as a yellow powder, which can be purified using column chromatography. The purity of this compound can be confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques.
Applications De Recherche Scientifique
9-(4-Nitrophenylethynyl)anthracene has been widely used in scientific research as a fluorescent probe due to its unique properties. It has been used to study protein-protein interactions, DNA-protein interactions, and enzyme kinetics. This compound has also been used to study the structure and dynamics of lipid bilayers and cell membranes. In addition, this compound has been used as a sensor for environmental pollutants and as a diagnostic tool for cancer cells.
Propriétés
Numéro CAS |
170461-47-9 |
|---|---|
Formule moléculaire |
C22H13NO2 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
9-[2-(4-nitrophenyl)ethynyl]anthracene |
InChI |
InChI=1S/C22H13NO2/c24-23(25)19-12-9-16(10-13-19)11-14-22-20-7-3-1-5-17(20)15-18-6-2-4-8-21(18)22/h1-10,12-13,15H |
Clé InChI |
STLIQNHVPOSJRJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)[N+](=O)[O-] |
Synonymes |
9-(4-Nitrophenylethynyl)anthracene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dicyclopenta[CD,FG]pyrene](/img/structure/B62263.png)



